molecular formula C9H15ClN2O2S B8035071 N-(3-Aminopropyl)benzenesulfonamid HCl

N-(3-Aminopropyl)benzenesulfonamid HCl

Cat. No.: B8035071
M. Wt: 250.75 g/mol
InChI Key: IMKFQRXOJWIMEV-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)benzenesulfonamid HCl is a high-purity chemical compound supplied with a molecular formula of C9H15ClN2O2S and a molecular weight of 250.75 . This product is provided with 97% purity, making it suitable for various research and development applications . As a benzenesulfonamide derivative, this compound is of significant interest in medicinal chemistry and drug discovery. The benzenesulfonamide group is a privileged pharmacophore known to inhibit carbonic anhydrase enzymes, which are targets for therapies against conditions like glaucoma, epilepsy, and cancer . Researchers can utilize this compound as a key synthetic intermediate or building block in the development of novel bioactive molecules. The compound features both an aminopropyl linker and a sulfonamide group, which are commonly used to confer specific physicochemical properties or to target enzymes in biochemical assays. This product is intended for research purposes as a chemical intermediate or reference standard and is strictly for laboratory use. For Research Use Only. Not for human or animal use.

Properties

IUPAC Name

N-(3-aminopropyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKFQRXOJWIMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 3-Aminopropylamine

The most common method involves reacting benzenesulfonyl chloride with 3-aminopropylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. Triethylamine or sodium carbonate neutralizes HCl generated during the reaction .

Procedure :

  • Reaction Setup : 3-Aminopropylamine (1 eq) is dissolved in anhydrous dichloromethane.

  • Base Addition : Triethylamine (2.2 eq) is added to scavenge HCl.

  • Sulfonyl Chloride Addition : Benzenesulfonyl chloride (1.05 eq) is added dropwise at 0–5°C.

  • Stirring : The mixture is stirred for 12–24 hours at room temperature.

  • Workup : The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄.

  • Salt Formation : The free base is treated with HCl in methanol/water to yield the hydrochloride salt .

Key Data :

ParameterValue
Yield85–94%
Reaction Time12–24 hours
Purity (HPLC)>98%

Alternative Route via Phthalimide Protection

To avoid side reactions, the amino group of 3-aminopropylamine is temporarily protected using phthalimide. This method enhances regioselectivity and simplifies purification .

Procedure :

  • Protection : 3-Aminopropylamine reacts with phthalic anhydride in toluene to form N-(3-aminopropyl)phthalimide.

  • Sulfonylation : The protected amine reacts with benzenesulfonyl chloride in acetonitrile with K₂CO₃.

  • Deprotection : Hydrazine hydrate in methanol removes the phthalimide group.

  • Acidification : HCl in ethanol precipitates the hydrochloride salt .

Key Data :

ParameterValue
Overall Yield72–78%
Deprotection Efficiency>90%

Industrial-Scale Synthesis

For bulk production, continuous flow reactors optimize efficiency. A patented method uses:

  • Continuous Sulfonylation : Benzenesulfonyl chloride and 3-aminopropylamine are pumped through a reactor at 50–60°C with residence time ≤30 minutes.

  • In-Line Neutralization : HCl is neutralized using aqueous NaOH.

  • Crystallization : The product is crystallized from isopropanol/HCl, achieving >99% purity .

Advantages :

  • Reduced reaction time (≤2 hours vs. 24 hours).

  • Higher throughput (90% yield at 10 kg/batch).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Sulfonylation85–9498Moderate
Phthalimide Protection72–7895Low
Continuous Flow9099High

Optimization Insights :

  • Solvent Choice : Dichloromethane minimizes byproducts compared to THF .

  • Temperature Control : Reactions at ≤25°C prevent sulfonamide decomposition .

  • Acidification : Methanol/water mixtures (1:1 v/v) yield crystalline HCl salts with minimal impurities .

Challenges and Solutions

Challenge 1 : Formation of Bis-sulfonylated Byproducts

  • Cause : Excess sulfonyl chloride or inadequate stirring.

  • Solution : Use 1.05 eq of sulfonyl chloride and high-shear mixing.

Challenge 2 : Hydrolysis of Sulfonamide

  • Cause : Prolonged exposure to moisture.

  • Solution : Anhydrous conditions and molecular sieves .

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours with 88% yield .

  • Enzymatic Sulfonylation : Lipase-catalyzed reactions in ionic liquids improve stereoselectivity (pending industrial validation) .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)benzenesulfonamid HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(3-Aminopropyl)benzenesulfonamid HCl finds applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)benzenesulfonamid HCl involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N-(3-Aminopropyl)benzenesulfonamid HCl and analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
This compound C₉H₁₅ClN₂O₂S* ~274.75 Benzenesulfonamide, primary amine Potential enzyme inhibition, drug synthesis
N-(3-Aminopropyl)acetamide hydrochloride C₅H₁₃ClN₂O 152.62 Acetamide, primary amine Intermediate in organic synthesis
N-(3-Aminopropyl)benzamide C₁₀H₁₄N₂O 178.23 Benzamide, primary amine Not explicitly stated; likely a synthetic precursor
N-(3-Aminopropyl)methacrylamide hydrochloride C₇H₁₄ClN₂O 178.66 Methacrylamide, primary amine Hydrogels for tissue engineering
Spermidine trihydrochloride C₇H₂₂Cl₃N₃ 286.58 Polyamine (multiple amines) Cell biology, autophagy studies

*Estimated based on analogous compounds (e.g., ).

Physicochemical Properties

  • Melting Points : Benzenesulfonamide derivatives (e.g., compound 4 in ) exhibit higher melting points (163–165°C) compared to acetamide analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding and π-stacking) .
  • Solubility: The HCl salt form enhances aqueous solubility for all listed compounds, but bulkier aromatic groups (e.g., benzenesulfonamide) may reduce solubility in non-polar solvents compared to acetamide or methacrylamide derivatives .

Key Research Findings

  • Methacrylamide Hydrogels: N-(3-Aminopropyl)methacrylamide HCl-based polymers show >98% purity and hydrolytic stability, critical for controlled drug release .
  • Polyamine Salts : Spermidine trihydrochloride’s triple protonation enhances its solubility in biological systems, making it indispensable in autophagy research .

Biological Activity

N-(3-Aminopropyl)benzenesulfonamid hydrochloride, a derivative of benzenesulfonamide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

N-(3-Aminopropyl)benzenesulfonamid HCl is characterized by the presence of a sulfonamide functional group attached to a benzene ring with an aminoalkyl side chain. This structure is significant for its interaction with biological targets, particularly enzymes and receptors.

  • Carbonic Anhydrase Inhibition :
    • Research indicates that benzenesulfonamides, including this compound, act as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating physiological processes such as respiration and renal function. The inhibition of specific CA isoforms can lead to therapeutic effects in conditions like glaucoma and metabolic disorders .
  • Calcium Channel Modulation :
    • Studies have shown that certain benzenesulfonamide derivatives can influence calcium channels, affecting vascular resistance and blood pressure regulation. The interaction with calcium channels suggests potential applications in cardiovascular therapies .
  • Antimicrobial Activity :
    • Benzenesulfonamides have been evaluated for their antimicrobial properties, with some derivatives exhibiting significant activity against various bacterial strains. This is attributed to their ability to interfere with bacterial folic acid synthesis pathways .

Biological Activity Data

The biological activity of this compound has been assessed through various experimental models. The following table summarizes key findings from recent studies:

Study Activity Assessed Findings Reference
Study 1Carbonic Anhydrase InhibitionModerate inhibition of hCA II with IC50 values in the nanomolar range
Study 2Calcium Channel InteractionDecreased coronary resistance in isolated rat heart models
Study 3Antimicrobial EfficacyEffective against Gram-positive bacteria; minimum inhibitory concentrations (MICs) reported

Case Studies

  • Cardiovascular Effects :
    • In a controlled study using isolated rat hearts, this compound demonstrated a significant reduction in coronary resistance compared to controls. This effect was linked to its action on calcium channels, suggesting a role in managing hypertension .
  • Inhibition of Carbonic Anhydrases :
    • A series of experiments highlighted the compound's selective inhibition of different human carbonic anhydrase isoforms, particularly hCA II, which is implicated in glaucoma treatment. The structure-activity relationship (SAR) studies revealed that modifications in the side chain could enhance inhibitory potency .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3-Aminopropyl)benzenesulfonamid HCl, and what purification methods ensure high yield and purity?

  • Methodological Answer : Microwave-assisted synthesis is a robust approach for similar sulfonamide derivatives. For example, microwave modification at 100 W for 10 minutes (as used for polymer resins in ) can be adapted. Post-synthesis purification involves sequential washing with acetone, acetone-water mixtures, and distilled water, followed by ion-exchange column chromatography (e.g., using 1 M HCl and NaOH cycles). Characterization should include 1H^1 \text{H}- and 13C^{13}\text{C}-NMR for structural confirmation and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) for purity assessment .

Q. What analytical techniques are recommended for characterizing N-(3-Aminopropyl)benzenesulfonamid HCl, and how should they be implemented?

  • Methodological Answer :

  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6d_6) to resolve amine and sulfonamide protons. 1H^1 \text{H}-NMR peaks for the aminopropyl chain typically appear at δ 1.6–2.2 ppm (methylene groups) and δ 2.6–3.0 ppm (NH2_2 ).
  • HPLC : Optimize retention time using a mobile phase of 10 mM ammonium acetate (pH 5.0) and acetonitrile (70:30 v/v) with UV detection at 255 nm (λmax_{\text{max}} similar to related sulfonamides in ).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of N-(3-Aminopropyl)benzenesulfonamid HCl to improve yield and scalability while maintaining purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate parameters like reaction temperature, microwave power, and solvent ratios. For example, achieved 74–88% modification yields using microwave reactors. Post-synthesis, fractional crystallization (e.g., ethanol/water mixtures) can enhance purity. Monitor side reactions (e.g., sulfonamide hydrolysis) via TLC with ninhydrin staining for free amines .

Q. How should researchers analyze contradictory data in sorption capacity studies of N-(3-Aminopropyl)benzenesulfonamid HCl for metal ions like Ag(I)?

  • Methodological Answer :

  • Kinetic Modeling : Fit sorption data to pseudo-first-order (PFO) or pseudo-second-order (PSO) models. showed PFO best described Ag(I) sorption (R2^2 > 0.98).
  • Competitive Sorption : Test selectivity in multi-ion solutions (e.g., Cu(II), Pb(II)) using ICP-MS. Adjust pH (4–6) to minimize competing protonation effects.
  • Error Analysis : Compare batch-to-batch reproducibility by repeating sorption experiments with freshly synthesized resin under controlled humidity .

Q. What methods can evaluate the hydrolytic stability of N-(3-Aminopropyl)benzenesulfonamid HCl under physiological conditions for biomedical applications?

  • Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 1–4 weeks. Analyze degradation products via HPLC-MS. For hydrogels, demonstrated stability by monitoring crosslinking efficiency via rheology and FTIR (amide I band at 1650 cm1^{-1}) .

Q. How can researchers design experiments to test the efficacy of N-(3-Aminopropyl)benzenesulfonamid HCl in Ag(I) recovery from complex leaching solutions?

  • Methodological Answer :

  • Batch Sorption : Use real chloride leaching solutions (e.g., from e-waste) with Ag(I) concentrations of 50–200 mg/L. Adjust pH to 3–5 to avoid AgCl precipitation.
  • Selectivity Screening : Compete with Cu(II), Pb(II), and Zn(II) at equimolar concentrations. Calculate distribution coefficients (KdK_d) and selectivity ratios.
  • Regeneration : Test elution efficiency using 1 M HNO3_3 and monitor capacity loss over 5 cycles .

Q. What in vitro assays are suitable for assessing the cytotoxicity of N-(3-Aminopropyl)benzenesulfonamid HCl in biomedical research?

  • Methodological Answer : Perform MTT assays on human cell lines (e.g., HEK-293 or HeLa) at concentrations of 10–500 μM. Include positive controls (e.g., cisplatin) and negative controls (culture medium). For tissue engineering, validated biocompatibility by measuring cell viability >80% after 72 hours in APMA-containing hydrogels .

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